N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S2/c1-16-8-9-17(2)20(14-16)27-23(29)22-19(11-13-30-22)26-24(27)31-15-21(28)25-12-10-18-6-4-3-5-7-18/h6,8-9,11,13-14H,3-5,7,10,12,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWNCIHZXWCVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O4S |
| Molecular Weight | 469.56 g/mol |
| LogP | 2.8139 |
| Polar Surface Area | 91.08 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
These properties suggest that the compound may exhibit significant interactions with biological targets due to its polar nature and ability to form hydrogen bonds.
Anticancer Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine moieties often display anticancer properties. For instance, studies have shown that thieno[3,2-d]pyrimidines can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound has not been extensively studied in this context; however, its structural analogs have demonstrated promising results against breast cancer and leukemia cells.
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Compounds containing thieno[3,2-d]pyrimidine structures have been reported to possess antibacterial and antifungal activities. For example, a related thieno[3,2-d]pyrimidine derivative showed significant inhibition against Staphylococcus aureus and Candida albicans in vitro.
Enzyme Inhibition
Preliminary studies suggest that the compound could act as an enzyme inhibitor. Similar compounds have been tested for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer's disease.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting significant anticancer potential.
- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds might induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Structural Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications on the thieno[3,2-d]pyrimidine ring significantly affect biological activity. For instance, substituents at specific positions on the ring enhanced potency against certain cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The target compound shares its thieno[3,2-d]pyrimidinone core with several analogs, but differences in substituents critically influence pharmacological profiles:
Table 1: Key Structural and Property Comparisons
*Calculated using ChemDraw.
Key Observations:
Core Flexibility: The cyclopenta-thieno[2,3-d]pyrimidinone in Cpd 8 introduces a fused cyclopentane ring, increasing steric bulk and altering binding pocket compatibility compared to the planar thieno[3,2-d]pyrimidinone .
Substituent Impact :
- R1 (Position 3) :
Computational Similarity Metrics
Using Tanimoto coefficients (Morgan fingerprints, radius 2):
- Target vs. Cpd 13: Similarity = 0.65 (shared thieno-pyrimidinone core; divergent R1/R2 groups).
- Target vs. Cpd 14 : Similarity = 0.52 (different core orientation and substituents) .
These metrics suggest moderate structural overlap, with bioactivity divergence likely due to substituent-driven target selectivity .
Bioactivity and Pharmacological Implications
- Antimicrobial Activity: Cpd 14’s ethyl/methyl substituents may disrupt microbial membranes, a trait less pronounced in the target compound due to its bulkier cyclohexenylethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
